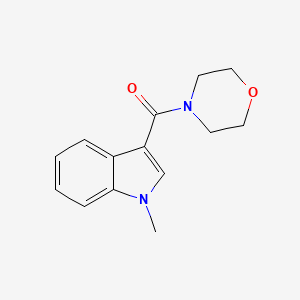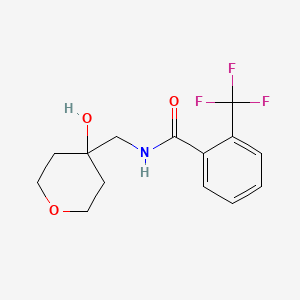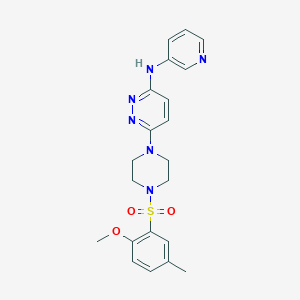
(1-methyl-1H-indol-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-indol-3-yl)(morpholino)methanone” contributes to its diverse applications in scientific research. More detailed information about its structure can be found on chemical databases .Physical And Chemical Properties Analysis
“this compound” has specific physical and chemical properties, such as melting point, boiling point, and density . These properties can be found in more detail on chemical databases .Applications De Recherche Scientifique
Imaging Agent for Parkinson's Disease
The synthesis of derivatives related to "(1-methyl-1H-indol-3-yl)(morpholino)methanone" has been explored for imaging applications in Parkinson's disease. For instance, the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, showcases the compound's relevance in neuroimaging and its contribution to understanding and diagnosing neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Cannabinoid Receptor Agonists
The compound has also been involved in the synthesis of cannabinoid receptor agonists. Research into conformationally restrained analogues of pravadoline, which is related to the compound , has led to the discovery of nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor. These studies contribute to the understanding of cannabinoid receptors and the development of therapeutic agents (D'ambra, Estep, Bell, Eissenstat, Josef, Ward, Haycock, Baizman, Casiano, & Beglin, 1992).
Structural and Synthetic Chemistry
Research on the structural elucidation and synthesis of related compounds has contributed to the field of synthetic and medicinal chemistry. Studies have focused on synthesizing and analyzing new heterocycles and their bioactive properties, such as antiproliferative activity. For example, the novel bioactive heterocycle "(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone" was synthesized and evaluated for antiproliferative activity, showcasing the compound's potential in cancer research (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antitumor Activity
There's ongoing research into the antitumor activities of compounds related to "this compound." For instance, the compound "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone" was synthesized and shown to possess distinct inhibition on the proliferation of various cancer cell lines, highlighting its potential as an antitumor agent (Tang & Fu, 2018).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that (1-methyl-1H-indol-3-yl)(morpholino)methanone might interact with its targets in a similar way.
Biochemical Pathways
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that this compound might have similar effects.
Propriétés
IUPAC Name |
(1-methylindol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-10-12(11-4-2-3-5-13(11)15)14(17)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHBSTBOJKSXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate](/img/structure/B2881968.png)
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881969.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2881973.png)

![2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone](/img/structure/B2881978.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2881981.png)
![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2881983.png)
![3-methyl-N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2881984.png)
![2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2881988.png)

![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)